molecular formula C6H6N2O2S B6168088 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole CAS No. 1567631-38-2

2-(2-nitroprop-1-en-1-yl)-1,3-thiazole

Cat. No.: B6168088
CAS No.: 1567631-38-2
M. Wt: 170.2
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Description

2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole is a specialized chemical building block that incorporates a nitroalkene functionality into a thiazole heterocycle. This structure makes it a versatile intermediate for researchers in medicinal chemistry and organic synthesis. The compound is of significant interest for the synthesis of novel nitrogen-containing heterocycles, which are key structural motifs in many pharmaceuticals and agrochemicals. The thiazole ring is a privileged scaffold in drug discovery, found in a wide range of bioactive molecules with activities including antibacterial, antifungal, and anticancer properties . The electron-deficient nitroalkene moiety is a highly reactive site, allowing this compound to serve as a key precursor in cyclization and annulation reactions to construct more complex molecular architectures . Researchers can utilize this compound to develop new chemical entities for screening against biological targets or for material science applications. It is supplied as a high-purity material for research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1567631-38-2

Molecular Formula

C6H6N2O2S

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2-Acetylthiazole Precursor

The thiazole ring is first functionalized with an acetyl group at the 2-position. While direct acetylation of thiazole is challenging due to its aromatic stability, directed metallation strategies using strong bases like lithium diisopropylamide (LDA) enable regioselective substitution. For example, lithiation of thiazole at −78°C followed by quenching with acetyl chloride yields 2-acetylthiazole.

Nitroaldol Condensation

2-Acetylthiazole reacts with nitromethane in the presence of a base (e.g., ammonium acetate) to form the β-nitro alcohol intermediate. Subsequent dehydration using acidic conditions (e.g., HCl or P₂O₅) affords 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole.

Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Ethanol or toluene

  • Yield: ~60–75% (theoretical)

Knoevenagel Condensation Approach

This method employs a thiazole-2-carbaldehyde precursor, which undergoes condensation with nitroethane to form the nitropropene moiety.

Preparation of Thiazole-2-Carbaldehyde

Thiazole-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation. Thiazole reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding the formylated derivative.

Condensation with Nitroethane

Thiazole-2-carbaldehyde and nitroethane undergo Knoevenagel condensation in the presence of a catalytic base (e.g., piperidine). The reaction proceeds via enolate formation, followed by elimination of water to generate the α,β-unsaturated nitro compound.

Optimization Data:

ParameterValue
CatalystPiperidine (10 mol%)
SolventToluene
Reaction Time12–24 hours
Yield50–65%

Cycloaddition Strategies

Recent advances in cycloaddition chemistry have enabled the construction of nitroalkene-thiazole hybrids.

[4+2] Cycloaddition with Nitroalkenes

4-Alkenyl-2-aminothiazoles, when protected at the amino group, react with nitropropenes under thermal conditions to form bicyclic adducts. Subsequent deprotection and retro-cycloaddition yield this compound.

Key Steps:

  • Protection: Benzoylation of the 2-amino group.

  • Cycloaddition: Heating with nitropropene at 100°C in DMF.

  • Deprotection: Hydrolysis with NaOH/EtOH.

Post-Synthetic Modification of Thiazole Derivatives

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) between 2-halothiazoles and nitropropenyl boronic acids offer a modular route. However, the instability of nitropropenyl boronic acids limits this method’s practicality.

Michael Addition

Lithiated thiazoles (generated via LDA) undergo Michael addition to nitropropenes. This method requires strict temperature control (−78°C) to prevent side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Henry ReactionHigh atom economyRequires 2-acetylthiazole synthesis60–75%
KnoevenagelMild conditionsLow yields with nitroethane50–65%
CycloadditionRegioselectiveMulti-step, protecting groups needed40–55%
Cross-CouplingModularUnstable boronic acids30–50%

Mechanistic Insights and Challenges

  • Nitro Group Stability: The electron-withdrawing nitro group complicates reactions requiring nucleophilic or basic conditions.

  • Regioselectivity: Thiazole’s aromaticity directs substitution to the 2- and 5-positions, necessitating careful control.

  • Dehydration Efficiency: Acid catalysts (e.g., HCl) must balance dehydration without degrading the thiazole ring .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce various oxidized derivatives .

Mechanism of Action

The mechanism of action of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiazole derivatives vary significantly based on substituents, which influence molecular weight, solubility, and electronic properties. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Functional Groups Notes on Physicochemical Properties
2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole 2-Nitropropene C₆H₅N₃O₂S ~183.2 (calc.) Nitroalkene, thiazole High polarity due to nitro group; likely low aqueous solubility
5-Ethyl-2-(methylthio)-1,3-thiazole 5-Ethyl, 2-methylthio C₆H₉NS₂ 159.27 Thioether, alkyl chain Moderate lipophilicity from ethyl/methylthio groups
2-(3-Bromophenoxy)-1,3-thiazole 3-Bromophenoxy C₉H₆BrNOS 256.12 Bromine, ether linkage Increased molecular weight; bromine enhances electrophilicity
2-(Imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles Imidazole-hydrazinyl hybrid Varies (e.g., C₁₃H₁₁N₅S) ~277.3 Imidazole, hydrazine, thiazole Polarizable due to multiple N-heteroatoms; moderate solubility

Key Observations :

  • Electron-withdrawing vs.
  • Molecular weight and solubility: Bromophenoxy and imidazole-containing derivatives exhibit higher molecular weights and varied solubility profiles due to bulky substituents .

Key Differences :

  • Click chemistry () offers modularity for triazole-thiazole hybrids, while imidazole-thiazoles () rely on classical cyclization. The nitropropene group may require specialized nitration or oxidation steps.

Comparison :

  • Bromophenoxy and nitropropene substituents may enhance bioactivity through electrophilic interactions, while methylthio/ethyl groups prioritize lipophilicity for membrane penetration .
Stability and Reactivity
  • Methylthio-thiazole : Thioether bonds are generally stable but susceptible to oxidation to sulfoxides/sulfones .
  • Imidazole-thiazoles : Hydrazine linkages may hydrolyze under strong acidic/basic conditions, reducing shelf life .

Q & A

(Basic) What are the established synthetic routes for 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole, and what analytical techniques validate its purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, including thiazole ring formation and nitroalkene functionalization. A common approach is the cyclocondensation of thiourea derivatives with α-halonitropropenes under basic conditions (e.g., KOH/EtOH) . Post-synthesis, purity is validated via:

  • Thin-Layer Chromatography (TLC) to monitor reaction progress .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and nitropropene geometry .
  • High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment (>95% threshold for research-grade compounds) .

(Advanced) How can reaction conditions be optimized to enhance nitro group stability during synthesis?

Methodological Answer:
Nitro groups are prone to reduction under harsh conditions. Optimization strategies include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Temperature Control: Maintain temperatures below 80°C to prevent nitro group decomposition .
  • Catalyst Screening: Employ mild Lewis acids (e.g., ZnCl₂) to accelerate cyclization without side reactions .
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to avoid oxidative degradation .

(Basic) What spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

  • Spectroscopy:
    • IR Spectroscopy identifies nitro (1520–1350 cm⁻¹) and thiazole (C=S stretch ~690 cm⁻¹) groups .
    • NMR resolves alkene proton coupling patterns (e.g., trans-nitropropene: J = 12–14 Hz) .
  • Crystallography:
    • Single-Crystal X-ray Diffraction (SCXRD) with SHELXL refines bond lengths/angles and confirms nitropropene geometry .
    • ORTEP visualizes anisotropic displacement parameters to assess thermal motion .

(Advanced) How can computational modeling predict reactivity or biological activity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates nitro group electrophilicity and thiazole ring aromaticity to predict sites for nucleophilic attack .
  • Molecular Docking: Screens against target proteins (e.g., bacterial enzymes) using software like AutoDock Vina to assess binding affinity .
  • Molecular Dynamics (MD): Simulates compound stability in biological membranes to prioritize derivatives for in vitro testing .

(Advanced) How to address contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from assay variability or impurity. Mitigation strategies include:

  • Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC against E. coli ATCC 25922) .
  • Purity Reassessment: Re-analyze compounds via HPLC before biological trials .
  • Positive Controls: Compare with known thiazole-based drugs (e.g., sulfathiazole) to validate assay conditions .

(Basic) What safety protocols are essential when handling nitro-containing thiazoles?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods to avoid inhalation of nitro compound vapors .
  • Waste Disposal: Neutralize nitro waste with reducing agents (e.g., Fe/HCl) before disposal .

(Advanced) How to design structure-activity relationship (SAR) studies for nitro-thiazole derivatives?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the thiazole ring .
  • Biological Testing: Screen analogs against target panels (e.g., kinase inhibitors, antimicrobials) to correlate substituents with activity .
  • Statistical Analysis: Apply multivariate regression (e.g., CoMFA) to identify critical steric/electronic parameters .

(Basic) What are common degradation pathways, and how can stability be improved?

Methodological Answer:

  • Photodegradation: Nitro groups absorb UV light, leading to nitro-to-nitrite conversion. Use amber glassware and store at -20°C .
  • Hydrolysis: Thiazole rings degrade in acidic/basic conditions. Lyophilize compounds to enhance shelf life .
  • Stabilizers: Add antioxidants (e.g., BHT) to formulations to inhibit radical-mediated degradation .

(Advanced) How to resolve crystallographic disorder in nitro-thiazole structures?

Methodological Answer:

  • Data Collection: Collect high-resolution (<1.0 Å) datasets at low temperature (100 K) to reduce thermal motion artifacts .
  • Refinement: Use SHELXL ’s PART instruction to model disordered nitro groups .
  • Validation: Cross-check with PLATON ’s ADDSYM to detect missed symmetry operations .

(Advanced) What strategies enhance enantiomeric purity in chiral nitro-thiazole derivatives?

Methodological Answer:

  • Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during nitroalkene formation .
  • Chromatography: Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .
  • Circular Dichroism (CD): Confirm enantiopurity by comparing experimental and simulated CD spectra .

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